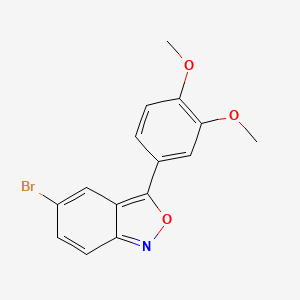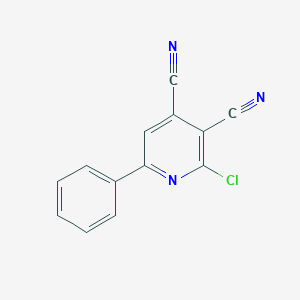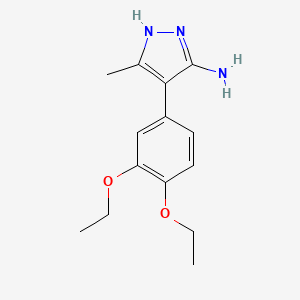![molecular formula C13H14N4O4S B11051951 5-nitro-1-(propan-2-yl)-4-(thiophen-2-yl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione](/img/structure/B11051951.png)
5-nitro-1-(propan-2-yl)-4-(thiophen-2-yl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ISOPROPYL-5-NITRO-4-(2-THIENYL)-4,7-DIHYDRO-1H-PYRAZOLO[3,4-B]PYRIDINE-3,6(2H,5H)-DIONE is a complex organic compound that belongs to the class of pyrazolopyridines This compound is characterized by its unique structure, which includes an isopropyl group, a nitro group, and a thienyl group attached to a pyrazolopyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ISOPROPYL-5-NITRO-4-(2-THIENYL)-4,7-DIHYDRO-1H-PYRAZOLO[3,4-B]PYRIDINE-3,6(2H,5H)-DIONE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This step involves the cyclization of a suitable hydrazine derivative with a β-keto ester.
Introduction of the thienyl group: The thienyl group can be introduced through a Suzuki-Miyaura coupling reaction, which involves the use of a thienyl boronic acid and a suitable palladium catalyst.
Isopropylation: The isopropyl group is introduced through an alkylation reaction using isopropyl bromide and a strong base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-ISOPROPYL-5-NITRO-4-(2-THIENYL)-4,7-DIHYDRO-1H-PYRAZOLO[3,4-B]PYRIDINE-3,6(2H,5H)-DIONE undergoes various chemical reactions, including:
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst, resulting in the formation of an amino derivative.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the thienyl ring, using reagents such as halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution reagents: Halogens (chlorine, bromine), sulfonyl chlorides.
Major Products Formed
Oxidation products: Corresponding oxides of the pyrazolopyridine core.
Reduction products: Amino derivatives of the compound.
Substitution products: Halogenated or sulfonylated derivatives of the thienyl ring.
Scientific Research Applications
1-ISOPROPYL-5-NITRO-4-(2-THIENYL)-4,7-DIHYDRO-1H-PYRAZOLO[3,4-B]PYRIDINE-3,6(2H,5H)-DIONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 1-ISOPROPYL-5-NITRO-4-(2-THIENYL)-4,7-DIHYDRO-1H-PYRAZOLO[3,4-B]PYRIDINE-3,6(2H,5H)-DIONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in key biological processes.
Pathways Involved: It may modulate signaling pathways, such as the inflammatory response or cell proliferation pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1-ISOPROPYL-5-NITRO-4-(2-FURYL)-4,7-DIHYDRO-1H-PYRAZOLO[3,4-B]PYRIDINE-3,6(2H,5H)-DIONE: Similar structure but with a furan ring instead of a thienyl ring.
1-ISOPROPYL-5-NITRO-4-(2-PHENYL)-4,7-DIHYDRO-1H-PYRAZOLO[3,4-B]PYRIDINE-3,6(2H,5H)-DIONE: Similar structure but with a phenyl ring instead of a thienyl ring.
Uniqueness
1-ISOPROPYL-5-NITRO-4-(2-THIENYL)-4,7-DIHYDRO-1H-PYRAZOLO[3,4-B]PYRIDINE-3,6(2H,5H)-DIONE is unique due to the presence of the thienyl ring, which imparts distinct electronic and steric properties
Properties
Molecular Formula |
C13H14N4O4S |
|---|---|
Molecular Weight |
322.34 g/mol |
IUPAC Name |
5-nitro-1-propan-2-yl-4-thiophen-2-yl-2,4,5,7-tetrahydropyrazolo[3,4-b]pyridine-3,6-dione |
InChI |
InChI=1S/C13H14N4O4S/c1-6(2)16-11-9(12(18)15-16)8(7-4-3-5-22-7)10(17(20)21)13(19)14-11/h3-6,8,10H,1-2H3,(H,14,19)(H,15,18) |
InChI Key |
GJDWWZRWWXBBOT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=C(C(C(C(=O)N2)[N+](=O)[O-])C3=CC=CS3)C(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2,4-dichlorophenyl)-6-(4-methoxyphenyl)-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione](/img/structure/B11051903.png)
![4-(3,4-dihydroxy-5-methoxyphenyl)-6-methyl-1-(propan-2-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11051913.png)
![3-(3-hydroxy-4-methoxyphenyl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B11051920.png)
![3-(4-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole](/img/structure/B11051924.png)
![methyl 3-(3-hydroxy-4-methoxyphenyl)-3-(3-hydroxy-6-{[(4-methoxyphenyl)sulfanyl]methyl}-4-oxo-4H-pyran-2-yl)propanoate](/img/structure/B11051930.png)

![4-(4-Hydroxy-3,5-dimethoxyphenyl)-3-methyl-1-(1-methyl-1H-1,3-benzimidazol-2-YL)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-B]pyridin-6-one](/img/structure/B11051944.png)
![3,3'-(4,8-dioxodihydro-1H,5H-2,3a,4a,6,7a,8a-hexaazacyclopenta[def]fluorene-2,6(3H,7H)-diyl)dipropanoic acid](/img/structure/B11051952.png)



![5-(4-chlorophenyl)-3-hydroxy-4-[(3-methoxyphenyl)carbonyl]-1-[3-(propan-2-yloxy)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11051975.png)
![2-[2-(4-fluorophenyl)ethyl]-2,3-dihydro-4H-1,3-benzoxazin-4-one](/img/structure/B11051978.png)
![2-[(4-fluorophenyl)amino]-4-(methoxymethyl)-6-methyl-5-(1H-pyrrol-1-yl)pyridine-3-carbonitrile](/img/structure/B11051984.png)
